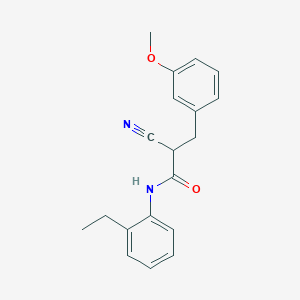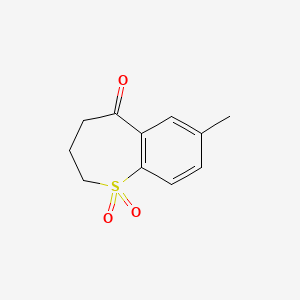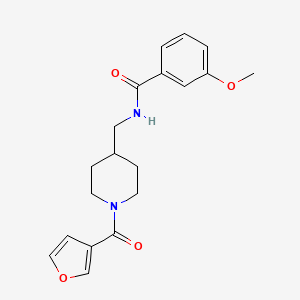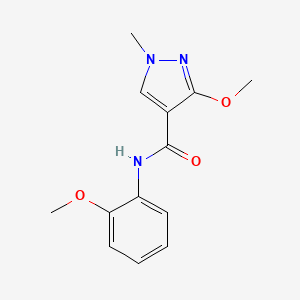
2-((4-アミノ-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-フェニルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The triazole ring is substituted with an amino group at the 4-position and a pyridin-4-yl group at the 5-position. The 3-position of the triazole ring is linked to a sulfanyl group, which is further connected to an acetamide group substituted with a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple nitrogen atoms in the triazole ring and the pyridine ring could result in a dense network of hydrogen bonds, especially if the compound is part of a larger structure or in a solution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the triazole and pyridine rings could potentially make the compound aromatic. The compound’s solubility, melting point, and other properties would depend on the specific arrangement of its atoms and the nature of its bonds .科学的研究の応用
配位化学と金属錯体
リガンド4-アミノ-5-(ピリジル)-4H-1,2,4-トリアゾール-3-チオールは、合成に成功し、Ni(II)、Cu(II)、Zn(II)、Cd(II)、Sn(II)などの遷移金属イオンと配位錯体を形成するために使用されています 。これらの錯体は、リガンドが硫黄原子とアミン基の両方を通して金属イオンに配位する二座配位によって特徴付けられます。結果として生じるキレート構造は、触媒作用、センシング、薬物送達などの用途において重要な役割を果たします。
抗菌剤と抗炎症剤
アミンおよびチオン置換トリアゾールは、当該化合物も含め、抗菌剤および抗炎症剤としての可能性が研究されています 。それらのユニークな構造的特徴は、それらの生物活性に貢献しています。研究者らは、これらの化合物が感染症と戦う能力と炎症を軽減する能力について探求しています。
生物活性
当該化合物に関する特定の研究は限られていますが、関連するピリジル-トリアゾール誘導体は、生物活性について評価されています。 例えば、新規な2-(ピリジン-2-イル)ピリミジン誘導体は、不死化ラット肝星細胞(HSC-T6)に対して設計、合成され、試験されました 。当該化合物の生物学的効果を調査することで、その潜在的な治療用途に関するさらなる洞察が明らかになる可能性があります。
計算化学
計算研究では、当該化合物の電子構造、反応性、結合エネルギーを調べることができます。密度汎関数理論(DFT)計算は、その安定性と金属イオンとの相互作用に関する洞察を提供することができます。
要約すると、2-((4-アミノ-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-フェニルアセトアミドは、配位化学、抗菌研究、生物学的調査、材料科学、分析化学、および計算調査において有望です。その多面的性質は、さまざまな科学分野におけるさらなる探求と応用を促します。 🌟
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further exploration of its potential biological activities. Given the known activities of similar triazole derivatives, this compound could be studied for potential antimicrobial, antiviral, or anticancer activities . Additionally, its synthesis methods could be optimized, and its physical and chemical properties could be studied in more detail.
作用機序
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been shown to exhibit antimicrobial activity . This suggests that the compound may interact with bacterial cells, possibly disrupting essential processes or structures, leading to their death or inhibition of growth.
Biochemical Pathways
Given the antimicrobial activity of 1,2,4-triazole derivatives , it can be inferred that the compound may interfere with bacterial biochemical pathways essential for their survival and proliferation.
Result of Action
Given the antimicrobial activity of 1,2,4-triazole derivatives , the compound likely results in the death or growth inhibition of bacterial cells.
特性
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c16-21-14(11-6-8-17-9-7-11)19-20-15(21)23-10-13(22)18-12-4-2-1-3-5-12/h1-9H,10,16H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKCPIOUNHKBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2467588.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2467590.png)
![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2467591.png)


![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2467598.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2467599.png)


